![molecular formula C21H31NO B5028169 5-ethyl-5-methyl-4-phenyl-1-(1-piperidinyl)-2-heptyn-4-ol](/img/structure/B5028169.png)
5-ethyl-5-methyl-4-phenyl-1-(1-piperidinyl)-2-heptyn-4-ol
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Overview
Description
5-ethyl-5-methyl-4-phenyl-1-(1-piperidinyl)-2-heptyn-4-ol is a chemical compound that has recently gained attention in the scientific community due to its potential therapeutic applications. The compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of 5-ethyl-5-methyl-4-phenyl-1-(1-piperidinyl)-2-heptyn-4-ol is not yet fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes and signaling pathways in the body, which can lead to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 5-ethyl-5-methyl-4-phenyl-1-(1-piperidinyl)-2-heptyn-4-ol exhibits a range of biochemical and physiological effects. These include anti-inflammatory and antioxidant properties, as well as the ability to induce apoptosis (programmed cell death) in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-ethyl-5-methyl-4-phenyl-1-(1-piperidinyl)-2-heptyn-4-ol in lab experiments is its ability to exhibit a range of biochemical and physiological effects. This makes it a useful tool for studying various cellular processes and pathways. However, one of the main limitations of using the compound is its complex synthesis process, which can make it difficult and time-consuming to produce in large quantities.
Future Directions
There are several potential future directions for research on 5-ethyl-5-methyl-4-phenyl-1-(1-piperidinyl)-2-heptyn-4-ol. These include further studies on the compound's mechanism of action, as well as its potential as a therapeutic agent for the treatment of various diseases and conditions. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for the compound.
Synthesis Methods
The synthesis of 5-ethyl-5-methyl-4-phenyl-1-(1-piperidinyl)-2-heptyn-4-ol is a complex process that involves several steps. One of the most commonly used methods for synthesizing the compound is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst.
Scientific Research Applications
5-ethyl-5-methyl-4-phenyl-1-(1-piperidinyl)-2-heptyn-4-ol has been the subject of numerous scientific studies in recent years. One of the main areas of research has been the compound's potential as a therapeutic agent for the treatment of various diseases and conditions. Studies have shown that the compound exhibits anti-inflammatory, antioxidant, and anti-cancer properties, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
5-ethyl-5-methyl-4-phenyl-1-piperidin-1-ylhept-2-yn-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO/c1-4-20(3,5-2)21(23,19-13-8-6-9-14-19)15-12-18-22-16-10-7-11-17-22/h6,8-9,13-14,23H,4-5,7,10-11,16-18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYDGIUXIOEORS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CC)C(C#CCN1CCCCC1)(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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